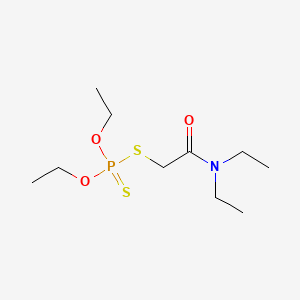
Phosphorodithioic acid, O,O-diethyl S-(2-(diethylamino)-2-oxoethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorodithioic acid, O,O-diethyl S-(2-(diethylamino)-2-oxoethyl) ester is an organophosphorus compound with the molecular formula C_10H_22NO_3PS_2. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of phosphorodithioic acid and contains both diethylamino and oxoethyl groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O,O-diethyl S-(2-(diethylamino)-2-oxoethyl) ester typically involves the reaction of phosphorodithioic acid with diethylamino and oxoethyl reagents under controlled conditions. One common method involves the reaction of phosphorus pentasulfide with ethanol to produce diethyl dithiophosphate, which is then further reacted with diethylamino and oxoethyl compounds to yield the desired ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
Phosphorodithioic acid, O,O-diethyl S-(2-(diethylamino)-2-oxoethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding phosphorodithioate.
Substitution: The ester can participate in substitution reactions, where the diethylamino or oxoethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products Formed
Major products formed from these reactions include phosphorothioates, phosphorodithioates, and substituted derivatives, depending on the specific reaction pathway and reagents used.
科学的研究の応用
Phosphorodithioic acid, O,O-diethyl S-(2-(diethylamino)-2-oxoethyl) ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
作用機序
The mechanism of action of Phosphorodithioic acid, O,O-diethyl S-(2-(diethylamino)-2-oxoethyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific enzymes, leading to changes in cellular pathways and processes. Its effects are mediated through the formation of covalent bonds with target molecules, altering their structure and function.
類似化合物との比較
Phosphorodithioic acid, O,O-diethyl S-(2-(diethylamino)-2-oxoethyl) ester can be compared with other similar compounds, such as:
Diethyl dithiophosphate: A simpler derivative of phosphorodithioic acid with similar chemical properties but lacking the diethylamino and oxoethyl groups.
Phosphorothioates: Compounds with similar phosphorus-sulfur bonds but different substituents, leading to variations in reactivity and applications.
Organophosphates: A broader class of compounds that includes phosphorodithioic acid derivatives, known for their use in pesticides and other industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
37744-81-3 |
|---|---|
分子式 |
C10H22NO3PS2 |
分子量 |
299.4 g/mol |
IUPAC名 |
2-diethoxyphosphinothioylsulfanyl-N,N-diethylacetamide |
InChI |
InChI=1S/C10H22NO3PS2/c1-5-11(6-2)10(12)9-17-15(16,13-7-3)14-8-4/h5-9H2,1-4H3 |
InChIキー |
TVFXFQRFCPWSFX-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)CSP(=S)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


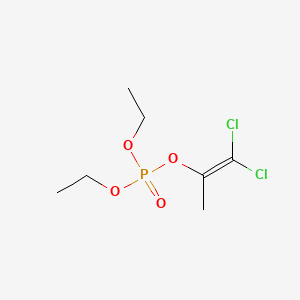
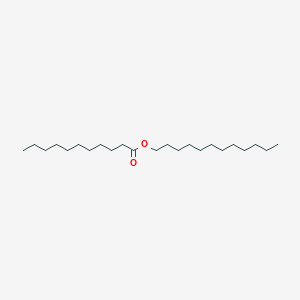


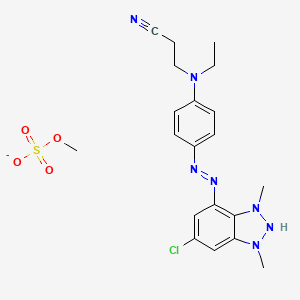

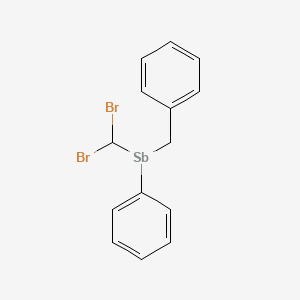
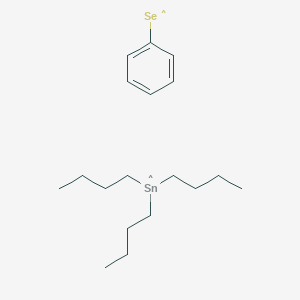

![1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one](/img/structure/B14673091.png)
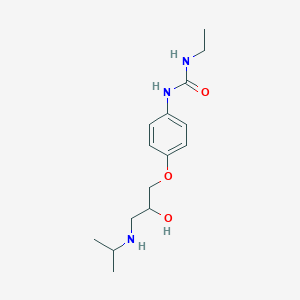

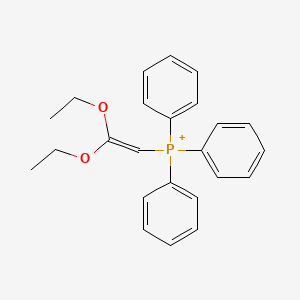
![5-Methyldibenzo[b,d]furan-5-ium tetrafluoroborate](/img/structure/B14673126.png)
